盐酸头孢他美匹沃酯

描述

头孢他美匹伏酯盐酸盐是一种口服第三代头孢菌素类抗生素。它是一种前药,在体内水解后生成活性物质头孢他美。 该化合物以其对主要呼吸道病原体(如肺炎链球菌、流感嗜血杆菌和卡他莫拉菌)的优异活性而闻名 。它对产生β-内酰胺酶的流感嗜血杆菌和卡他莫拉菌菌株特别有效。 catarrhalis .

科学研究应用

作用机制

生化分析

Biochemical Properties

Cefetamet pivoxil hydrochloride plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. The active compound, cefetamet, interacts with penicillin-binding proteins (PBPs) such as PBP 1a and PBP 3, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall . By binding to these PBPs, cefetamet disrupts the cell wall synthesis, leading to bacterial cell lysis and death .

Cellular Effects

Cefetamet pivoxil hydrochloride affects various types of cells and cellular processes. It primarily targets bacterial cells, inhibiting their growth and proliferation by disrupting cell wall synthesis . This compound does not significantly affect human cells, as human cells lack the PBPs targeted by cefetamet. It can influence the gut microbiota, potentially leading to gastrointestinal side effects such as diarrhea and nausea .

Molecular Mechanism

The molecular mechanism of action of cefetamet pivoxil hydrochloride involves binding to PBPs on the bacterial cell membrane. This binding inhibits the transpeptidation step of peptidoglycan synthesis, which is crucial for maintaining the structural integrity of the bacterial cell wall . The inhibition of this process results in the weakening of the cell wall and ultimately leads to bacterial cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cefetamet pivoxil hydrochloride can change over time. The compound is stable under normal storage conditions but can degrade when exposed to extreme temperatures or pH levels . In vitro studies have shown that cefetamet maintains its antibacterial activity for extended periods, but its efficacy can decrease over time due to degradation . Long-term effects on cellular function have not been extensively studied, but no significant adverse effects have been reported .

Dosage Effects in Animal Models

The effects of cefetamet pivoxil hydrochloride vary with different dosages in animal models. At therapeutic doses, cefetamet effectively treats bacterial infections without causing significant toxicity . At high doses, it can cause adverse effects such as gastrointestinal disturbances and renal toxicity . The threshold for these effects varies depending on the species and the specific dosage administered .

Metabolic Pathways

Cefetamet pivoxil hydrochloride is metabolized in the body through hydrolysis to release the active compound, cefetamet . This process occurs primarily in the gastrointestinal tract during absorption . Cefetamet is then distributed throughout the body and excreted unchanged in the urine . The primary enzymes involved in its metabolism are esterases, which catalyze the hydrolysis of the prodrug .

Transport and Distribution

Cefetamet pivoxil hydrochloride is transported and distributed within cells and tissues through passive diffusion . After hydrolysis, cefetamet is absorbed into the bloodstream and distributed to various tissues, including the lungs, kidneys, and urinary tract . The compound is not extensively bound to plasma proteins, allowing for efficient distribution and elimination .

Subcellular Localization

The subcellular localization of cefetamet pivoxil hydrochloride is primarily within the bacterial cell wall, where it exerts its bactericidal effects . The compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles within human cells . Its activity is confined to the extracellular space, where it interacts with bacterial PBPs .

准备方法

头孢他美匹伏酯盐酸盐的制备涉及多步合成路线。该过程从(Z)-2-(2-氨基噻唑-4-基)-2-甲氧基亚氨基乙酸与对硝基苯酚反应开始,然后加入7-ADCA (7-氨基头孢菌素酸)。 反应混合物随后被搅拌,并使用盐酸调节pH以获得头孢他美 。 在下一步中,头孢他美与碘甲基新戊酸酯反应,并加入盐酸以生成盐形式,从而得到头孢他美匹伏酯盐酸盐 .

化学反应分析

头孢他美匹伏酯盐酸盐经历各种化学反应,包括水解,将其转化为活性形式头孢他美。该化合物还可以参与取代反应,特别是与某些细菌产生的β-内酰胺酶。 这些反应通常涉及使用盐酸和碘甲基新戊酸酯等试剂 。 从这些反应中形成的主要产物是头孢他美,它具有广谱抗菌活性 .

相似化合物的比较

属性

IUPAC Name |

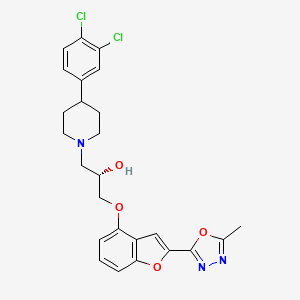

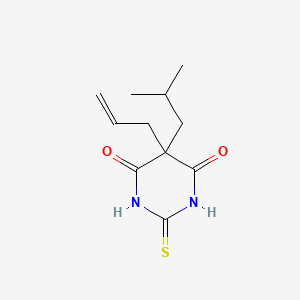

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O7S2.ClH/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4;/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26);1H/b24-11-;/t12-,16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAOHMIKXULDKJ-IZXJIOGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111696-23-2 | |

| Record name | Cefetamet pivoxil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111696-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 15-8075 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111696232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFETAMET PIVOXIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YE9732GFU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cefetamet exert its antibacterial effect?

A1: Cefetamet, the active metabolite of Cefetamet pivoxil, acts as a bactericidal agent by inhibiting bacterial cell wall synthesis. It does so by binding to penicillin-binding proteins (PBPs), specifically transpeptidases, which are crucial enzymes for the final stages of peptidoglycan synthesis. [] This disruption leads to a weakened cell wall and eventually bacterial cell death. []

Q2: What is the chemical structure of Cefetamet pivoxil hydrochloride?

A2: Cefetamet pivoxil hydrochloride is a cephalosporin ester prodrug. It consists of a cephem nucleus linked to a pivoxil group at the 3' position and a methylthiotetrazole group at the 5' position. The hydrochloride salt is formed at the 7' amino group. [, ]

Q3: What is the molecular formula and weight of Cefetamet pivoxil hydrochloride?

A3: The molecular formula is C20H25N5O6S2 • HCl. The molecular weight is 504.01 g/mol.

Q4: How does the presence of excipients affect the stability and solubility of Cefetamet pivoxil hydrochloride?

A5: Excipients can significantly influence Cefetamet pivoxil hydrochloride's physicochemical properties. [] For instance, the choice of excipient can impact its solubility in different acceptor fluids, dissolving rate, and even its chemical stability during storage and thermolysis. []

Q5: Are there any reported interactions between Cefetamet pivoxil hydrochloride and specific excipients?

A6: Yes, FTIR spectroscopy studies have revealed interactions between Cefetamet pivoxil hydrochloride and excipients like mannitol, hydroxypropyl methyl cellulose, pregelatinized starch, lactose monohydrate, magnesium stearate, and polyvinylpyrrolidone. [] These interactions occur at specific domains within the Cefetamet pivoxil hydrochloride molecule and are believed to contribute to the altered physicochemical properties observed. []

Q6: How is Cefetamet pivoxil absorbed and metabolized in the body?

A7: Cefetamet pivoxil is an oral prodrug that undergoes hydrolysis to its active form, Cefetamet, during its first pass through the gut wall and/or liver. [] This process is not significantly affected by food intake, antacids, or ranitidine, although some individuals may experience delayed absorption. []

Q7: How is Cefetamet eliminated from the body?

A8: Cefetamet, the active form, is primarily eliminated unchanged in the urine via glomerular filtration. [] Dosage adjustments may be necessary for patients with renal insufficiency as elimination is directly proportional to kidney function. []

Q8: Does age influence the pharmacokinetics of Cefetamet pivoxil?

A9: While age doesn't seem to impact the bioavailability of Cefetamet pivoxil, the clearance of Cefetamet is generally higher in children and lower in the elderly compared to young adults. [, ]

Q9: Does food intake affect the absorption of Cefetamet pivoxil?

A10: Yes, while the overall effect of food on Cefetamet pivoxil absorption is not dramatic, research suggests that taking it within an hour of a meal enhances its absorption. []

Q10: Has Cefetamet pivoxil been studied in clinical trials for specific infections?

A10: Cefetamet pivoxil has been investigated in clinical trials for various infections, demonstrating comparable or superior efficacy to established treatments. These include:

- Community-acquired pneumonia: Studies show effectiveness comparable to amoxicillin and cefaclor in adults and children. [, ]

- Upper respiratory tract infections: Efficacy is comparable to cefaclor, amoxicillin, and cefixime. []

- Acute bacterial rhinosinusitis: A recent study demonstrated comparable efficacy and safety to cefdinir in Korean patients. []

- Group A beta-hemolytic streptococcal pharyngotonsillitis: A 7-day course was as effective as a 10-day course of phenoxymethylpenicillin. [, ]

- Complicated urinary tract infections: Similar efficacy was observed compared to cefadroxil, cefaclor, and cefuroxime axetil. [, ]

- Otitis media: Successful outcomes were observed in children treated with cefetamet pivoxil compared to cefaclor. []

- Uncomplicated gonorrhea: Single doses of Cefetamet pivoxil were highly effective. []

Q11: Are there known mechanisms of resistance to Cefetamet?

A13: While Cefetamet exhibits stability against beta-lactamases produced by certain bacteria like H. influenzae and M. catarrhalis, its use may be limited in areas with a high prevalence of penicillin-resistant S. pneumoniae. []

Q12: What are some challenges in formulating Cefetamet pivoxil hydrochloride and what strategies can be employed to overcome them?

A14: One significant challenge is its bitter taste, particularly problematic in formulations for children. [, ] Taste-masking techniques, like particle coating with acrylic acid polymers, are being explored to improve palatability. [] Additionally, developing dispersible tablets and dry syrups offers alternative delivery methods for pediatric and geriatric patients who struggle with swallowing conventional tablets. []

Q13: What analytical techniques are commonly employed to quantify Cefetamet pivoxil hydrochloride?

A15: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for quantifying Cefetamet pivoxil hydrochloride in both bulk drug substances and formulated products. [, , ]

Q14: Are there standardized methods for determining residual solvents in Cefetamet pivoxil hydrochloride?

A16: Yes, research has focused on standardizing methods for determining residual solvents in Cefetamet pivoxil hydrochloride. [] Capillary gas chromatography (CGC) with appropriate columns and detection systems is a preferred method, ensuring product quality and safety. [, ]

Q15: What is the general safety profile of Cefetamet pivoxil?

A17: Clinical trials indicate Cefetamet pivoxil is generally well-tolerated, with a safety profile similar to other oral cephalosporins. [, ] Gastrointestinal side effects are the most commonly reported, typically mild and transient. [, , ]

Q16: Are there any reported cases of serious adverse effects associated with Cefetamet pivoxil hydrochloride?

A18: While rare, there have been isolated case reports of hepatic adverse drug reactions associated with cefetamet pivoxil hydrochloride for suspension. [] These cases highlight the importance of monitoring liver function in patients receiving this medication, particularly in liquid formulations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine](/img/structure/B1662760.png)